IHR-Cy3 is a chemical probe specifically designed to study the interaction between the IHR-1 protein and Smoothened, a critical component of the Hedgehog signaling pathway. The compound incorporates the Cy3 fluorophore, which enables fluorescence-based detection and visualization of protein interactions in biological systems. IHR-Cy3 is synthesized from its parent compound, IHR-1, enhancing its functionality while preserving its biological activity against Smoothened. This compound serves as a valuable tool for investigating cellular processes influenced by the Hedgehog signaling pathway.
IHR-Cy3 belongs to a class of fluorescent probes and inhibitors that target specific signaling pathways. Its classification includes:
Other compounds in this category include Cy3 Aldehyde, SAHA (a histone deacetylase inhibitor), and Cyanine 5, which share similar applications in biochemical research but differ in structure and functionality.
The synthesis of IHR-Cy3 involves several key steps:
The synthetic strategy emphasizes efficiency and specificity, ensuring that the resulting compound is effective for its intended applications in research.
IHR-Cy3 features a complex molecular structure that includes:
The detailed molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity and purity of the synthesized compound.
IHR-Cy3 participates in several chemical interactions:
Experimental setups often involve co-immunoprecipitation or pull-down assays to validate direct interactions, providing insights into the dynamics of signal transduction in cells.
IHR-Cy3 operates by specifically targeting Smoothened within the Hedgehog signaling pathway. The mechanism includes:
Data from various assays demonstrate that IHR-Cy3 effectively inhibits Smoothened activity while providing visual confirmation of binding events through fluorescence imaging.
IHR-Cy3 exhibits several notable physical and chemical properties:
These properties are critical for ensuring that IHR-Cy3 can be effectively utilized in various experimental settings without significant degradation or loss of function.
IHR-Cy3 has several applications in scientific research:
IHR-Cy3 is a synthetic fluorescent antagonist of Smoothened (Smo), a critical component of the Hedgehog (Hh) signaling pathway. Its systematic chemical name is (2-[3-[1-(6-[[7-[[4-Chloro-3-[[4-(2,5-dichlorobenzamido)phenyl]carbamoyl]phenyl]amino]-7-oxoheptylamino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium, inner salt [2] [4]. Key physicochemical properties include:
The structure integrates two functional modules:
Solubility is moderate in aqueous buffers but optimal in polar solvents like DMSO (up to 5 mM) [6]. The compound exhibits stability when stored at -20°C under desiccated conditions.
Table 1: Key Chemical and Physical Properties of IHR-Cy3
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 1174.64 g/mol | HPLC-MS [6] |
Purity | ≥95% | Analytical HPLC [4] |
Solubility | 5 mM in DMSO | Experimental data [6] |
Fluorescence Emission | 570 nm | Spectral analysis [10] |
IC₅₀ (Smo binding) | 100 nM | Competitive binding assay [1] |
The development of IHR-Cy3 emerged from efforts to visualize Hh pathway dynamics. Key milestones include:
Critical innovations included:
Table 2: Evolution of Key Smo-Targeted Fluorescent Probes
Compound | Key Features | Limitations | Primary Use |
---|---|---|---|
BODIPY-Cyclopamine | First fluorescent Smo antagonist | High non-specific binding | Competitive binding [3] |
IHR-1 | High-affinity symmetric antagonist (IC₅₀: 10 nM) | No imaging capability | Biochemical studies [5] |
IHR-Cy3 | Fluorescent conjugate (IC₅₀: 100 nM) | Limited cell permeability | Imaging, competitive binding [1] [3] |
IHR-NAc | Cell-permeable IHR-1 derivative | Reduced fluorescence yield | Functional assays [3] |
IHR-Cy3 has elucidated fundamental mechanisms of Smo regulation and Hh pathway activation:
Visualizing Smo Trafficking and Conformational Dynamics
Probing Resistance Mechanisms
Enabling Combinatorial Therapeutics
IHR-Cy3’s scaffold inspired hybrid molecules like IHR-SAHA, which merges Smo antagonism with histone deacetylase (HDAC) inhibition:
Table 3: Research Applications of IHR-Cy3 in Hh Pathway Studies
Application | Experimental Model | Key Finding | Citation |
---|---|---|---|
Competitive binding | Smo-transfected cells | SAG competes for IHR-Cy3 binding site in 7TM | [3] |
Ciliary trafficking | PI3K-C2α knockout cells | Smo signals without ciliary accumulation | [3] |
Drug-resistant Smo screening | SMO-M2/W535L mutants | Intracellular Smo drives resistance | [5] |
DNA binding inhibition | RMS13 cells (GLI1 amplified) | IHR-SAHA blocks GLI-DNA interaction | [5] |
Technical Applications in Imaging
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7